Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate

CAS No.: 1357625-59-2

Cat. No.: VC2895326

Molecular Formula: C9H13F2NO4

Molecular Weight: 237.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357625-59-2 |

|---|---|

| Molecular Formula | C9H13F2NO4 |

| Molecular Weight | 237.2 g/mol |

| IUPAC Name | ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate |

| Standard InChI | InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3 |

| Standard InChI Key | WSOOGYNVYIVTGS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(=O)N1CCOCC1)(F)F |

| Canonical SMILES | CCOC(=O)C(C(=O)N1CCOCC1)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

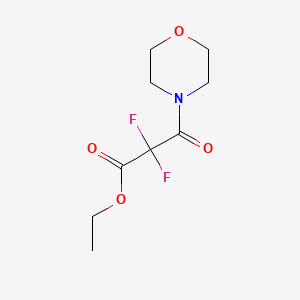

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate is characterized by a difluorinated carbon adjacent to both an ethyl ester group and a morpholine-connected amide functionality. The compound has been registered with specific identifiers that facilitate its recognition in chemical databases and literature.

| Property | Value |

|---|---|

| CAS Number | 1357625-59-2 |

| Molecular Formula | C₉H₁₃F₂NO₄ |

| Molecular Weight | 237.20 g/mol |

| IUPAC Name | ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate |

| InChI | InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3 |

| InChIKey | WSOOGYNVYIVTGS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(=O)N1CCOCC1)(F)F |

The molecular structure features a central difluorinated carbon (CF₂) that links an ethyl ester group (CO₂CH₂CH₃) with a morpholine amide moiety (CON(CH₂CH₂)₂O). This particular arrangement contributes to the compound's distinctive chemical behavior and potential biological activities .

Physical and Chemical Properties

The physical and chemical properties of ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate are significant determinants of its behavior in different environments and its potential applications in pharmaceutical research.

| Property | Characteristic |

|---|---|

| Physical State | Typically a solid at room temperature |

| Lipophilicity | Enhanced by the presence of the difluoro group |

| Metabolic Stability | Improved due to the difluoromethylene group |

| Reactivity | Susceptible to nucleophilic substitution at the ester group |

| Hydrogen Bonding | Can act as a hydrogen bond acceptor via carbonyl and morpholine oxygen atoms |

| Structural Features | Contains both a morpholine ring and difluoro groups that contribute to its stability and biological potential |

The compound's enhanced lipophilicity and metabolic stability are particularly noteworthy features that contribute to its potential as a pharmaceutical agent. The difluoro group typically increases the lipophilicity of compounds, improving their ability to cross biological membranes, while simultaneously protecting adjacent functional groups from metabolic degradation.

Structural Analysis and Spectroscopic Data

Mass Spectrometry

Mass spectrometric analysis of ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate would be expected to show a molecular ion peak at m/z 237, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the ethyl group, morpholine ring, and other characteristic fragmentations of esters and amides .

Synthesis Methods

Purification Methods

After synthesis, the compound could be purified using techniques such as:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvents

-

Preparative HPLC with conditions similar to: "Column: XBridge Prep OBD C18 Column, 30×150 mm 5 um; Mobile Phase A: Water (10 mmol/L NH₄HCO₃), Mobile Phase B: MeCN; Flow rate: 10 mL/min; Gradient: 35 B to 65 B in 7 min; 254 nm" .

Comparative Analysis with Similar Compounds

Structural Analogues

Comparing ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate with related compounds provides insight into the potential impact of structural modifications on properties and activity.

This comparative analysis highlights how structural modifications to the basic difluorinated ester scaffold can dramatically alter the compound's properties and biological activities .

Medicinal Chemistry Context

In medicinal chemistry, morpholine-containing compounds have been utilized in various therapeutic applications. For example, compounds with morpholine rings have been identified as potential inhibitors in antimicrobial research, as mentioned in the limited context about "morpholino thiophenes as novel Mycobacterium tuberculosis inhibitors" .

The combination of a morpholine ring with a difluorinated carbon creates a unique chemical entity with potential applications in drug discovery programs targeting a range of biological targets, particularly where metabolic stability is a concern .

Future Research Directions

Technological Approaches

Advanced technologies that could further understanding of this compound include:

-

High-throughput screening to identify biological targets

-

Computational modeling to predict binding affinities and molecular interactions

-

Advanced NMR techniques to study solution conformations

-

X-ray crystallography to determine solid-state structures, particularly in complex with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume